Neutrophil Elastase (NE) Inhibition: CE-2072 Demonstrates 4-Fold Higher Affinity Than Endogenous SLPI
CE-2072 exhibits a Ki of 0.025 nM against neutrophil elastase (NE), representing a 4-fold higher binding affinity compared to the endogenous inhibitor secretory leukocyte protease inhibitor (SLPI), which demonstrates a Ki of 0.1 nM against the same target [1]. This enhanced potency is achieved while maintaining complete selectivity over the related serine protease cathepsin G (Cat G), for which CE-2072 shows negligible inhibition (Ki > 50,000 nM) [1].
| Evidence Dimension | Inhibitory constant (Ki) for neutrophil elastase (NE) |
|---|---|
| Target Compound Data | Ki = 0.025 nM (CE-2072) |
| Comparator Or Baseline | Ki = 0.1 nM (Secretory Leukocyte Protease Inhibitor, SLPI) |
| Quantified Difference | 4-fold lower Ki for CE-2072 (higher affinity) |
| Conditions | In vitro enzymatic inhibition assay; purified neutrophil elastase |
Why This Matters
For researchers requiring maximal NE inhibition with defined selectivity against off-target serine proteases, CE-2072 provides a quantifiable potency advantage over the endogenous SLPI comparator.
- [1] Ralston AH. Table 1. Inhibition constants (Ki) for CE-2072 against neutrophil elastase (NE), proteinase-3 (PR3), and cathepsin G (Cat G). Data from primary research publication. SLPI comparator data from same table. View Source
